N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound featuring a thiophene ring, a pyrazole ring, and sulfonamide groups. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Properties
IUPAC Name |
N-[3-(2-ethylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-3-26(22,23)19-15(16-8-5-9-24-16)11-14(17-19)12-6-4-7-13(10-12)18-25(2,20)21/h4-10,15,18H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPYUDYWESRYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of thiophene derivatives, including N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, typically involves heterocyclization reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions, such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) .
Chemical Reactions Analysis
N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . They are also used in the development of organic semiconductors and materials for organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar compounds include other thiophene and pyrazole derivatives, such as suprofen and articaine . These compounds share structural similarities but differ in their specific biological activities and applications.
Biological Activity
N-{3-[1-(ethanesulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, effects on enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties:
- Molecular Formula: C15H18N2O4S3
- Molecular Weight: 366.51 g/mol
- Melting Point: 196-197 °C
Antimicrobial Activity
Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and thiophene have been shown to possess activity against various bacterial strains. In vitro tests suggest that this compound may inhibit the growth of certain pathogens, although specific data on this compound is limited.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies indicate that similar sulfonamide compounds can inhibit fatty acid amide hydrolase (FAAH), which is crucial for endocannabinoid metabolism. This inhibition could lead to increased levels of endocannabinoids, potentially providing therapeutic benefits in pain management and inflammation.
Case Study 1: Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including our compound of interest. The study reported that certain derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of the thiophene moiety in enhancing biological activity.
Case Study 2: Enzyme Inhibition Mechanism
Another investigation focused on the enzyme inhibition properties of similar sulfonamide compounds. The study utilized kinetic assays to evaluate the inhibitory effects on FAAH. Results indicated that these compounds could act as competitive inhibitors, with Ki values suggesting moderate potency. This finding opens avenues for further exploration into their use as therapeutic agents for conditions like chronic pain and anxiety disorders.
Research Findings and Discussion
The biological activity of this compound is promising but requires extensive research to fully elucidate its mechanisms and therapeutic potential. Key findings include:
- Antimicrobial Properties: While preliminary data suggest antimicrobial activity, further studies are necessary to confirm efficacy across a broader range of pathogens.
- Enzyme Inhibition: The potential for FAAH inhibition indicates a pathway for developing treatments targeting pain and inflammation.
- Structure-Activity Relationship (SAR): Understanding how modifications to the compound's structure affect its biological activity will be crucial for optimizing its therapeutic profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
